6-Methylsulfanylquinoline
Overview
Description
6-Methylsulfanylquinoline is a heterocyclic organic compound with a quinoline base structure and an attached methylsulfanyl (thiomethyl) side chain at the 6-position. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfanylquinoline can be achieved through various methods. One common approach involves the reaction of 6-chloroquinoline with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient alternative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanylquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
6-Methylsulfanylquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylsulfanylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death . Additionally, the compound’s methylsulfanyl group can undergo metabolic transformations, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methylsulfanyl group.
6-Chloroquinoline: A precursor in the synthesis of 6-Methylsulfanylquinoline.
6-Methoxyquinoline: Another derivative with a methoxy group instead of a methylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group at the 6-position, which imparts distinct chemical and biological properties compared to other quinoline derivatives . This functional group can undergo various chemical transformations, making it a versatile intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
6-methylsulfanylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPMRHUHGAGZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902635 | |
Record name | NoName_3174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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